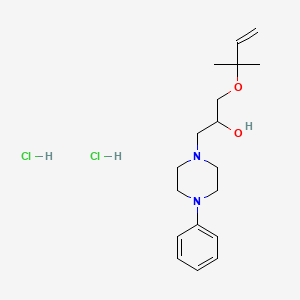

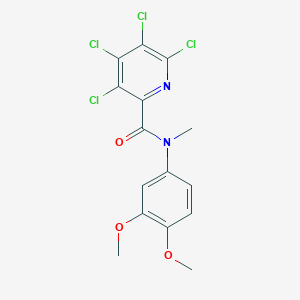

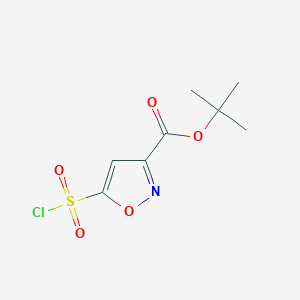

![molecular formula C6H8O3 B2607210 (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2247104-02-3](/img/structure/B2607210.png)

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid

Overview

Description

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, commonly known as (–)-Menthol, is a cyclic terpene alcohol that is widely used in various industrial, pharmaceutical, and cosmetic applications. It is a natural compound found in the essential oils of peppermint, eucalyptus, and other plants. Menthol has a characteristic minty odor and a cooling sensation when applied to the skin or mucous membranes. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of menthol in various scientific fields.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.

Starting Materials

Cyclopentadiene, Maleic anhydride, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Wate

Reaction

Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of a catalytic amount of hydrochloric acid to form the Diels-Alder adduct., Step 2: The Diels-Alder adduct is then reduced with sodium borohydride in ethanol to form the corresponding alcohol., Step 3: The alcohol is then oxidized with sodium chlorite in the presence of sodium hydroxide to form the carboxylic acid., Step 4: The carboxylic acid is then purified by recrystallization from diethyl ether and water to obtain the final product, (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid.

Mechanism Of Action

The mechanism of action of menthol is complex and not fully understood, but it is believed to involve several molecular targets in the body. One of the main targets of menthol is the transient receptor potential (TRP) channels, which are ion channels that play a key role in sensory perception and pain sensation. Menthol activates the TRPM8 channel, which is responsible for the cooling and analgesic effects of menthol. Menthol also modulates other TRP channels, such as TRPA1 and TRPV1, which are involved in inflammation and nociception. In addition, menthol has been shown to interact with other molecular targets, such as G protein-coupled receptors (GPCRs) and enzymes, which may contribute to its pharmacological effects.

Biochemical And Physiological Effects

Menthol has a variety of biochemical and physiological effects on the body, depending on the dose, route of administration, and target tissue. In general, menthol has a cooling and soothing effect on the skin and mucous membranes, due to its ability to activate the TRPM8 channel. This effect can be used to relieve pain, itching, and inflammation in various conditions, such as arthritis, dermatitis, and sore throat. Menthol also has a bronchodilator effect on the respiratory system, which can be used to treat cough and asthma. In addition, menthol has been shown to have antimicrobial and antiviral properties, which may be useful in preventing and treating infectious diseases.

Advantages And Limitations For Lab Experiments

Menthol has several advantages and limitations for lab experiments, depending on the specific application. One of the main advantages of menthol is its low toxicity and high solubility in water and organic solvents, which makes it easy to handle and use in various experimental setups. Menthol is also relatively cheap and widely available, which makes it a cost-effective alternative to other chiral auxiliaries and cryoprotectants. However, menthol has some limitations, such as its limited stability under certain conditions, its potential interference with other molecular targets, and its variable potency and purity depending on the source and synthesis method.

Future Directions

There are several future directions for research on menthol, including the development of new synthesis methods, the identification of novel molecular targets and mechanisms of action, and the exploration of new therapeutic applications. Some of the potential areas of research include:

- The synthesis of menthol derivatives with improved pharmacological properties, such as higher potency, selectivity, and bioavailability.

- The identification of new molecular targets for menthol, such as ion channels, receptors, and enzymes, and the elucidation of their roles in physiological and pathological processes.

- The development of new methods for delivering menthol to specific tissues and organs, such as nanoparticles, liposomes, and targeted drug delivery systems.

- The investigation of the potential synergistic effects of menthol with other natural compounds, such as cannabinoids, terpenes, and flavonoids, in the treatment of various diseases.

- The exploration of new applications of menthol in fields such as agriculture, food science, and environmental science, such as the use of menthol as a natural insecticide, preservative, or deodorant.

Conclusion:

In conclusion, (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, or menthol, is a versatile and promising compound with a wide range of potential applications in scientific research. Its unique chemical and physical properties, combined with its low toxicity and high solubility, make it a valuable tool for various experimental setups. Further research is needed to fully understand the mechanism of action of menthol and to explore its potential therapeutic and industrial applications.

Scientific Research Applications

Menthol has a wide range of potential applications in scientific research, due to its unique chemical and physical properties. For example, menthol has been used as a chiral auxiliary in organic synthesis, as a solvent for biochemical reactions, and as a cryoprotectant for preserving biological samples. Menthol has also been studied for its potential therapeutic effects, such as analgesic, anti-inflammatory, and anti-cancer properties. In addition, menthol has been used as a flavoring agent and fragrance in various food, beverage, and cosmetic products.

properties

IUPAC Name |

(1S,3R,4R)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKKPMSKYVHIFK-RPDRRWSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CC2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@]1(C[C@H]2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | |

CAS RN |

2247104-02-3 | |

| Record name | rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2607129.png)

![2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline](/img/structure/B2607131.png)

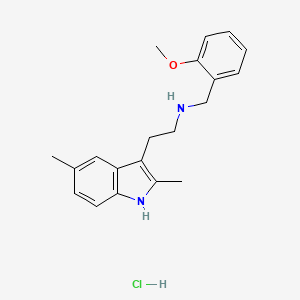

![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)

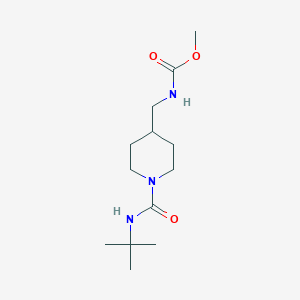

![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)

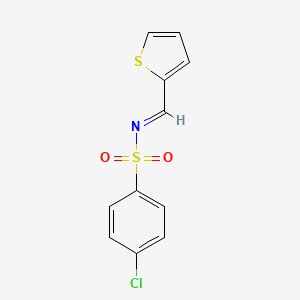

![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)